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This technical guide provides a comprehensive overview of the early research findings for
SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGFB1), in the
context of advanced cancers. SRK-181 is being investigated for its potential to overcome
resistance to immune checkpoint inhibitors. This document details the preclinical rationale,
clinical trial data from the DRAGON study (NCT04291079), and the experimental protocols that
form the basis of our current understanding of this novel therapeutic agent.

Core Mechanism of Action

SRK-181 is a fully human lgG4 monoclonal antibody designed to selectively bind to and inhibit
the activation of the latent form of TGFB1.[1] The transforming growth factor-beta signaling
pathway, particularly the TGFB1 isoform, is often dysregulated in tumors and contributes to an
immunosuppressive tumor microenvironment (TME).[1][2] This immunosuppression can hinder
the efficacy of anti-PD-1/PD-L1 therapies.[3] By targeting the latent, precursor form of TGF[(31,
SRK-181 aims to prevent its activation and subsequent downstream signaling, thereby
potentially rendering tumors more susceptible to immune checkpoint blockade.[2][3][4]
Preclinical studies have suggested that this selective inhibition of TGF31 may circumvent the
toxicities associated with broader, non-selective TGFf3 inhibition.[5]

Preclinical Research Findings
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Comprehensive preclinical assessments of SRK-181 have been conducted to evaluate its
pharmacology, pharmacokinetics, and safety across multiple species.[6] These studies have
demonstrated that SRK-181 is a potent and highly selective inhibitor of TGF(1 activation.[7]

In Vitro Studies

o TGF[1 Activation Inhibition: SRK-181 has been shown to potently inhibit the activation of
latent TGF[1 in vitro.[6]

o Platelet Function: Studies on human platelets revealed that SRK-181 has no effect on
platelet aggregation, activation, or binding.[5]

e Cytokine Release: SRK-181 does not induce the release of pro-inflammatory cytokines in
human peripheral blood mononuclear cells (PBMCs).[5]

In Vivo Toxicology Studies

Four-week toxicology studies were conducted in both rats and cynomolgus monkeys.[6]
Weekly intravenous administration of SRK-181 was well-tolerated and resulted in sustained
serum exposure without any treatment-related adverse findings.[6]

Parameter Rat Cynomolgus Monkey

No-Observed-Adverse-Effect

200 mg/kg[6 300 mg/kg[6
Level (NOAEL) 9/kg[e] 9/kglo]

These nonclinical safety data supported the initiation of the Phase 1 clinical trial in patients with
advanced cancers.[6]

Clinical Research: The DRAGON Trial
(NCT04291079)

The DRAGON trial is a Phase 1, multi-center, open-label study evaluating the safety,
tolerability, pharmacokinetics, pharmacodynamics, and efficacy of SRK-181 administered alone
and in combination with anti-PD-(L)1 therapy in adult patients with locally advanced or
metastatic solid tumors. The study is divided into three main parts:
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o Part Al: Dose escalation of SRK-181 as a single agent.[8]
o Part A2: Dose escalation of SRK-181 in combination with an anti-PD-(L)1 antibody.[8]

o Part B: Dose expansion to evaluate the combination therapy in specific tumor cohorts.[8]

Patient Demographics and Dosing

As of a September 7, 2021 data cutoff, 29 patients had been dosed in Part A of the trial. The
median number of prior lines of therapy was 4 for both Part A1 and Part A2. Doses up to 3000
mg every three weeks (Q3W) and 2000 mg every two weeks (Q2W) were evaluated in the
monotherapy arm, and up to 1600 mg Q3W in the combination arm.

Safety and Tolerability

SRK-181 has been generally well-tolerated both as a monotherapy and in combination with
anti-PD-(L)1 therapy. As of an October 12, 2021 data cutoff, no dose-limiting toxicities were
observed in Part A.

Treatment-Related Adverse Events (TRAES) in DRAGON Trial (Part A1 - Monotherapy, as of
June 7, 2021)[9]

Adverse Event Grade (Any)

Decreased appetite 13.3% (n=2)

Fatigue 13.3% (n=2)
Efficacy

Early signs of clinical activity have been observed in the DRAGON trial.

Efficacy Data from DRAGON Trial (Part A, as of June 7, 2021)[9]
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Arm Patient Population Best Response

Stable Disease (SD): 6
patients (2 colorectal cancer, 1
_ prostate cancer, 3 ovarian
Part Al Advanced Solid Tumors ]
cancer). Three ovarian cancer
patients were stable for 2153

days with tumor regressions.

Confirmed Partial Response
(PR): 1 patient with renal cell
carcinoma (RCC) at the 800mg
dose. Stable Disease (SD): 2
patients (1 oropharynx cancer,

Part A2 Anti-PD-1 Resistant Tumors

1 liver cancer).

Experimental Protocols
In Vitro TGF(1 Activation Inhibition Assay

A cell-based assay was utilized to measure the inhibition of latent TGF(31 activation. LN229
human glioblastoma cells were engineered to overexpress latent TGFB1 from human, rat, or
cynomolgus monkey in the extracellular matrix. The activation of this latent TGF[31 was then
quantified using CAGA12 reporter cells. The activity was expressed as a percentage relative to
a vehicle control.[10]

In Vivo Toxicology Studies

Four-week Good Laboratory Practice (GLP) toxicology studies were conducted in Sprague-
Dawley rats and cynomolgus monkeys. SRK-181 was administered via intravenous bolus once
weekly for four weeks (a total of five doses). The main study animals were necropsied one day
after the last dose, with a separate recovery group observed for an additional four weeks.[10]
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Caption: SRK-181 Mechanism of Action in Inhibiting TGF-B1 Signaling.
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Caption: High-level workflow of the DRAGON (NCT04291079) clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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